Chemical Properties of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
Chemical Properties of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
The following technical guide details the chemical properties, synthesis, and reactivity of 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine , a critical scaffold in the development of kinase inhibitors (e.g., CDK, JAK) and purine nucleoside analogs.
Technical Guide for Drug Discovery & Medicinal Chemistry
Physicochemical Profile & Identification
This compound represents a specific regioisomer of the pyrazolo[4,3-d]pyrimidine class, distinguished by the methylation at the N2 position of the pyrazole ring. This structural nuance significantly alters its electronic distribution and solubility profile compared to its N1-methyl isomer (CAS 923282-39-7) or the unsubstituted core.
Core Identity Data
| Property | Specification |
| CAS Registry Number | 923282-41-1 |
| IUPAC Name | 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO (>50 mg/mL), DMF, Dichloromethane; Sparingly soluble in water |
| Melting Point | 168–172 °C (Decomposition often observed >200 °C) |
| pKa (Calculated) | ~2.5 (Pyrimidine N), making it a weak base |
| LogP | ~1.2 (Moderate lipophilicity, suitable for cell permeability) |
Structural Significance
The 7-chloro substituent serves as a highly reactive electrophilic "warhead" for Nucleophilic Aromatic Substitution (SNAr), while the 2-methyl group locks the tautomeric state of the pyrazole ring, preventing the N-H acidity associated with the parent heterocycle. This regiochemistry is critical; the N2-methyl isomer typically exhibits a distinct hydrogen-bonding network in protein active sites compared to the N1-methyl variant.
Synthetic Routes & Regiochemistry[6][7]
The synthesis of 7-chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is non-trivial due to the need for strict regiocontrol between the N1 and N2 positions.
Primary Synthetic Pathway (Cyclization Strategy)
This route avoids the ambiguity of methylating the bicyclic core by installing the methyl group early on the pyrazole precursor.
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Precursor Formation: Reaction of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (or ester) leads to the N1 isomer. To get the N2-methyl core (which corresponds to 1-methyl-5-nitropyrazole derivatives in some nomenclatures, or requires specific hydrazines), a common approach uses methylhydrazine with specific diketone or cyano-enol ethers, though selectivity varies.
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Ring Closure: The pyrazole intermediate is reacted with urea or formamide to close the pyrimidine ring, yielding the 7-hydroxy (or 7-one) intermediate.
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Chlorination: The 7-hydroxy group is converted to the 7-chloro derivative using Phosphorus Oxychloride (POCl₃) .[1]
Regioselective Methylation (Alternative)
Direct methylation of 7-chloro-1H-pyrazolo[4,3-d]pyrimidine often yields a mixture of N1 and N2 isomers.
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Conditions: MeI, K₂CO₃, DMF.
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Outcome: Typically a mixture where separation by column chromatography is required.[2] The N2-methyl isomer (CAS 923282-41-1) is often less polar than the N1-methyl isomer.
Figure 1: Step-wise synthesis of the 7-chloro-2-methyl core via the pyrimidone intermediate.
Chemical Reactivity & Applications[8][9]
The reactivity of this scaffold is dominated by the C7-Chlorine atom. It is a vinylogous imidoyl chloride, making it highly susceptible to nucleophilic attack.
A. Nucleophilic Aromatic Substitution (SNAr)
This is the primary method for library generation. The chloride is easily displaced by primary and secondary amines, thiols, and alkoxides.
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Mechanism: Addition-Elimination.
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Reactivity Order: Thiols > Primary Amines > Secondary Amines > Alcohols.
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Conditions: Typically requires a base (DIPEA, Et₃N) in a polar aprotic solvent (THF, DMF, DMSO) at elevated temperatures (60–100 °C).
B. Palladium-Catalyzed Cross-Coupling
The C7-Cl bond can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups directly, although SNAr is preferred for amination due to lower cost and metal-free conditions.
C. C3-Functionalization
The C3 position of the pyrazole ring is relatively electron-rich and can undergo electrophilic halogenation (e.g., iodination with NIS) allowing for further elaboration via Sonogashira coupling.
Experimental Protocol: SNAr Derivatization
Objective: Synthesis of a 7-amino-substituted derivative (General Protocol).
Materials
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Substrate: 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (1.0 equiv)
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Nucleophile: Aniline or Aliphatic Amine (1.2 equiv)
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Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
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Solvent: Isopropanol (IPA) or n-Butanol
Procedure
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Setup: In a reaction vial equipped with a magnetic stir bar, dissolve 7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (100 mg, 0.59 mmol) in IPA (3 mL).
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Addition: Add the amine nucleophile (0.71 mmol) followed by DIPEA (0.2 mL, 1.18 mmol).
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Reaction: Seal the vial and heat to 80 °C for 2–4 hours. Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (Cl-core) typically elutes earlier than the amino-product.
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Work-up:
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Cool the mixture to room temperature.
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Precipitation: If the product precipitates, filter the solid, wash with cold IPA and diethyl ether.
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Extraction: If soluble, dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).
Validation Criteria (Self-Validating)
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LC-MS: Disappearance of parent mass (M+H = 169/171, 3:1 ratio) and appearance of product mass.
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1H NMR: Loss of the downfield pyrimidine proton shift (if C7-H interaction changes) and appearance of amine N-H signals.
Figure 2: Divergent reactivity profile of the 7-chloro core.
References
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Regioselective Synthesis of Pyrazolo[4,3-d]pyrimidines
- Title: Synthesis and biological evaluation of novel N1-methyl pyrazolo[4,3-d]pyrimidines.
- Source: National Institutes of Health (NIH) / PMC.
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URL:[Link]
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CAS Registry & Chemical Data
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Kinase Inhibitor Applications (CDK/JAK)
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Nucleophilic Substitution Protocols
Sources
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- 5. CAS:923282-50-2, 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine-毕得医药 [bidepharm.com]
- 6. CAS:923283-49-27-Chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-毕得医药 [bidepharm.com]
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- 9. 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
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